Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate

Description

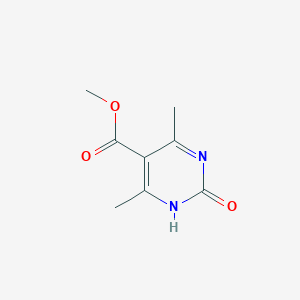

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a hydroxyl group at position 2, methyl substituents at positions 4 and 6, and a methyl ester at position 3. This compound is structurally related to ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate (CAS 168130-75-4, MW 196.20), where the ester group is ethyl instead of methyl .

Synthetic routes for analogous pyrimidine esters often involve acidic conditions, as demonstrated in the preparation of fused pyrimidines, where acidic media improve yields by facilitating nucleophilic attack and cyclization . Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, with structural variations (e.g., hydroxyl vs. chloro or amino substituents) dictating reactivity and biological activity.

Properties

IUPAC Name |

methyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(7(11)13-3)5(2)10-8(12)9-4/h1-3H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCOGQITVSLMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is primarily recognized for its potential therapeutic applications. Pyrimidine derivatives, including this compound, have been extensively studied for their roles as antitumor agents , antiviral drugs , and anti-inflammatory agents .

Antitumor Activity

Research indicates that pyrimidine derivatives can inhibit the growth of various cancer cell lines. The structural attributes of this compound contribute to its interaction with DNA and RNA synthesis pathways, making it a candidate for further development in cancer therapeutics .

Antiviral Properties

Pyrimidines are crucial in the development of antiviral medications. The compound's ability to mimic nucleosides allows it to interfere with viral replication processes. Studies have shown promising results in its efficacy against viruses such as HIV and herpes simplex virus .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It may inhibit inflammatory mediators, providing a basis for developing treatments for inflammatory diseases .

Agricultural Applications

The compound also shows potential in agricultural chemistry, particularly as a plant growth regulator and a fungicide .

Plant Growth Regulation

Research has demonstrated that this compound can enhance plant growth by promoting cell division and elongation. This property can be utilized to improve crop yields and resilience against environmental stressors .

Antifungal Activity

The compound exhibits antifungal properties against several plant pathogens. Its application could reduce the reliance on conventional fungicides, promoting sustainable agricultural practices .

Material Science Applications

In material science, this compound is being explored for its potential use in synthesizing novel materials.

Polymer Chemistry

The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may result in materials suitable for high-performance applications .

Nanotechnology

Recent studies have investigated the use of this compound in the development of nanomaterials for drug delivery systems. The compound's ability to form complexes with metal ions enhances its utility in creating nanoparticles with specific functionalities .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular processes. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methyl groups may contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate, highlighting functional group variations, physicochemical properties, and applications:

Functional Group Impact on Reactivity and Properties

- Hydroxyl vs. Chloro (Position 2) : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to the chloro analog (e.g., Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate), which is more electrophilic and prone to nucleophilic substitution .

- Ester vs. Carboxylic Acid (Position 5) : The methyl ester group enhances membrane permeability relative to the carboxylic acid derivative (4,6-Dimethylpyrimidine-5-carboxylic acid), which is more acidic (pKa ~4-5) and may form salts for improved bioavailability .

- Thioxo vs. Hydroxyl (Position 2) : The thioxo group in Ethyl 4,6-dimethyl-2-thioxo-...-5-carboxylate introduces sulfur-mediated electronic effects, altering electron density distributions critical for crystallographic studies .

Structural Analysis and Crystallography

SHELX software (e.g., SHELXL, SHELXS) has been widely used to refine crystal structures of pyrimidine derivatives . For example, electron density studies of Ethyl 4,6-dimethyl-2-thioxo-...-5-carboxylate revealed discrepancies between experimental and theoretical Laplacian values due to limitations in multipole models . Such analyses are critical for understanding intermolecular interactions in the target compound.

Biological Activity

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with hydroxyl and carboxylate groups, which are crucial for its biological interactions. The presence of these functional groups enhances its reactivity and ability to interact with biological targets.

Chemical Formula: CHNO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and nucleic acids. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methyl groups may contribute to hydrophobic interactions. This dual functionality enhances the compound’s binding affinity and specificity towards various biological receptors.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Induction of apoptosis |

| PC3 | 9.71 | Cell cycle arrest in S phase |

| HepG2 | 17.85 | Inhibition of cell proliferation |

These findings suggest that the compound may target specific signaling pathways involved in cancer development, potentially offering a new avenue for cancer therapy .

Antibacterial Activity

This compound has also demonstrated antibacterial properties against several strains of bacteria. Its mechanism involves inhibiting key enzymes in bacterial metabolic pathways.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 20 | 30 |

| Pseudomonas aeruginosa | 18 | 40 |

The compound's efficacy against these pathogens highlights its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 200 | 120 | 40% |

| TNF-α | 150 | 90 | 40% |

These results suggest that this compound may be effective in managing inflammatory diseases .

Case Studies

- Anticancer Study : A study involving human leukemia cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC values ranging from 1.50 µM to 14 µM across different cancer types .

- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antibacterial activity against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of substituted β-keto esters with urea/thiourea derivatives under acidic or basic conditions. For example, chlorination of precursors (e.g., using POCl₃) followed by esterification and hydroxylation steps is a standard approach . Characterization relies on:

- NMR spectroscopy to confirm regiochemistry and substituent positions.

- HPLC to assess purity (>95% required for crystallography).

- Mass spectrometry for molecular weight validation.

Q. Which crystallographic tools are recommended for resolving its crystal structure and hydrogen-bonding networks?

- X-ray diffraction (XRD) paired with SHELXL for refinement (due to its robustness in handling small-molecule data and hydrogen-bonding patterns) .

- ORTEP-III (with GUI) for visualizing thermal ellipsoids and molecular packing .

- Graph set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings common in pyrimidines) .

Advanced Research Questions

Q. How can contradictory hydrogen-bonding data in polymorphic forms be resolved?

- Perform variable-temperature XRD to assess thermal stability of polymorphs.

- Use Hirshfeld surface analysis to quantify intermolecular interactions and compare fingerprint plots.

- Apply Etter’s graph set theory to map hydrogen-bonding patterns systematically, distinguishing intramolecular vs. intermolecular interactions .

Q. What strategies mitigate regioselectivity challenges during functionalization at the pyrimidine C4/C6 positions?

- DFT calculations (e.g., using Gaussian) to predict electronic environments and reactive sites.

- Protecting group strategies : Temporarily block the hydroxyl group with acetyl or TMS before introducing substituents.

- Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetically controlled pathways .

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Molecular docking (AutoDock/Vina) to screen derivatives against target enzymes (e.g., dihydrofolate reductase).

- QSAR models using descriptors like Hammett σ values for electron-withdrawing substituents or logP for lipophilicity.

- Validate predictions with in vitro assays (e.g., antimicrobial activity against Gram-positive pathogens) .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and elemental analysis?

- Combined use of LC-MS to detect trace impurities (e.g., methyl ester hydrolysis byproducts).

- Thermogravimetric analysis (TGA) to rule out solvent retention affecting elemental analysis.

- Cross-validate with ¹³C NMR to confirm absence of stereoisomers .

Methodological Challenges and Solutions

Q. How to address low yield in large-scale synthesis of this compound?

- Optimize microwave-assisted synthesis to reduce reaction time and improve yield.

- Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility of intermediates.

- Implement continuous flow chemistry for precise control of reaction parameters .

Q. What protocols ensure reproducibility in hydrogen-bond-driven crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.